N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15445216
InChI: InChI=1S/C22H21BrN2O3S/c1-14-16(19-13-15(23)7-8-20(19)25-14)11-12-24-29(26,27)22-10-9-21(28-2)17-5-3-4-6-18(17)22/h3-10,13,24-25H,11-12H2,1-2H3
SMILES:
Molecular Formula: C22H21BrN2O3S
Molecular Weight: 473.4 g/mol

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide

CAS No.:

Cat. No.: VC15445216

Molecular Formula: C22H21BrN2O3S

Molecular Weight: 473.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide -

Specification

Molecular Formula C22H21BrN2O3S
Molecular Weight 473.4 g/mol
IUPAC Name N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide
Standard InChI InChI=1S/C22H21BrN2O3S/c1-14-16(19-13-15(23)7-8-20(19)25-14)11-12-24-29(26,27)22-10-9-21(28-2)17-5-3-4-6-18(17)22/h3-10,13,24-25H,11-12H2,1-2H3
Standard InChI Key ACHKUWVFXFSXLZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(N1)C=CC(=C2)Br)CCNS(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC

Introduction

Chemical and Physical Properties

N-[2-(5-Bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide belongs to the sulfonamide class, integrating a 5-bromo-2-methylindole group and a 4-methoxynaphthalene sulfonamide moiety. Key physicochemical properties include:

PropertyValue
Molecular FormulaC22H21BrN2O3S\text{C}_{22}\text{H}_{21}\text{Br}\text{N}_2\text{O}_3\text{S}
Molecular Weight473.4 g/mol
IUPAC NameN-[2-(5-Bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide
Canonical SMILESCC1=C(C2=C(N1)C=CC(=C2)Br)CCNS(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC
logP5.855 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Polar Surface Area58.7 Ų

The compound’s bromine atom at position 5 of the indole ring enhances electrophilic reactivity, while the methoxy group on the naphthalene ring contributes to its lipophilicity. The sulfonamide group (SO2NH-\text{SO}_2\text{NH}-) provides hydrogen-bonding capacity, critical for potential interactions with biological targets.

Synthesis and Preparation

The synthesis of N-[2-(5-Bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide involves sequential functionalization steps:

  • Indole Bromination:
    The 2-methylindole precursor undergoes electrophilic bromination at position 5 using Nbromosuccinimide\text{N}- \text{bromosuccinimide} (NBS) in a controlled acidic environment.

  • Sulfonamide Formation:
    The brominated indole intermediate is coupled with 4-methoxynaphthalene-1-sulfonyl chloride via nucleophilic substitution. Reaction conditions (e.g., temperature, pH) are optimized to minimize byproducts.

  • Purification:
    Chromatographic techniques, such as flash column chromatography, isolate the target compound with >95% purity. Analytical methods like HPLC and 1H NMR^1\text{H NMR} validate structural integrity.

Key Reaction Conditions:

  • Temperature: 0–25°C (bromination), 50–60°C (sulfonylation)

  • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

  • Catalysts: Triethylamine (TEA) for deprotonation

Comparative Analysis with Structural Analogs

A comparison with the ethoxy-substituted analog (N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide) highlights substituent effects:

PropertyMethoxy Derivative (This Compound)Ethoxy Derivative
Molecular FormulaC22H21BrN2O3S\text{C}_{22}\text{H}_{21}\text{Br}\text{N}_2\text{O}_3\text{S}C23H23BrN2O3S\text{C}_{23}\text{H}_{23}\text{Br}\text{N}_2\text{O}_3\text{S}
Molecular Weight473.4 g/mol487.41 g/mol
logP5.8555.855
Key SubstituentMethoxy (-OCH₃)Ethoxy (-OCH₂CH₃)

The ethoxy group increases molecular weight and lipophilicity marginally, potentially altering pharmacokinetic profiles .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with biological targets like melatonin receptors or HDACs.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

  • Structural Optimization: Modify substituents to enhance selectivity and potency.

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